N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide
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Overview
Description
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which includes a cyclopropane ring and a phenyl group substituted with a methylamino and oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide typically involves the reaction of 4-(2-bromoethyl)phenylamine with methylamine, followed by cyclopropanecarboxylation. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the cyclopropanation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenylcyclopropanecarboxamides
Scientific Research Applications
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(amino)-2-oxoethyl]phenyl}cyclopropanecarboxamide
- N-{4-[2-(methylamino)-2-hydroxyethyl]phenyl}cyclopropanecarboxamide
- N-{4-[2-(methylamino)-2-oxoethyl]phenyl}butanecarboxamide
Uniqueness
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-14-12(16)8-9-2-6-11(7-3-9)15-13(17)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLLARYAJKAWFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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